(S,S)-(COD)Ir[Ph-SpinPHOX]
Description
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;diphenyl-[(5S)-9-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24.C30H28NOP.C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-4-12-23(13-5-1)27-22-32-29(31-27)26-18-10-20-30(26)21-11-19-28(30)33(24-14-6-2-7-15-24)25-16-8-3-9-17-25;1-2-4-6-8-7-5-3-1;/h1-12H;1-9,12-19,27H,10-11,20-22H2;1-2,7-8H,3-6H2;/q-1;;;/b;;2-1-,8-7-;/t;27-,30+;;/m.1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARHRBCECCSCSN-KEHLOCKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1CC=CCCC=C1.C1CC2(CCC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C(=C1)C5=NC(CO5)C6=CC=CC=C6.[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1/C=C\CC/C=C\C1.C1C=C([C@@]2(C1)C(=CCC2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H](CO5)C6=CC=CC=C6.[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H52BF24IrNOP- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1613.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Catalytic Applications of S,s Cod Ir Ph Spinphox in Asymmetric Hydrogenation
Enantioselective Hydrogenation of Unsaturated C=C Bonds
The hydrogenation of carbon-carbon double bonds (C=C) is a fundamental transformation in organic synthesis. The use of chiral catalysts like (S,S)-(COD)Ir[Ph-SpinPHOX] allows for the direct production of enantiomerically enriched products from prochiral unsaturated precursors.
Hydrogenation of Olefins and Prochiral Alkenes
Iridium complexes containing phosphine-oxazoline ligands are well-regarded for their catalytic prowess in the asymmetric hydrogenation of olefins. nih.gov The (S,S)-(COD)Ir[Ph-SpinPHOX] catalyst system has been successfully applied to the hydrogenation of various prochiral alkenes, including challenging substrates. For instance, it has been used in the highly enantioselective hydrogenation of 3-ylidenephthalides, producing a range of chiral 3-substituted phthalides with excellent enantiomeric excesses, some reaching up to 98% ee. nih.gov This method has proven useful in the asymmetric synthesis of precursors for the chiral drugs NBP and BZP, as well as the natural products chuangxinol and typhaphthalide. nih.gov
Furthermore, the catalyst demonstrates high efficiency in the hydrogenation of α,β-unsaturated carboxylic acids, a reaction that yields important chiral building blocks for pharmaceuticals and fine chemicals. organic-chemistry.org In one study, Ir-SIPHOX complexes, a class to which Ph-SpinPHOX belongs, achieved up to 99.4% enantiomeric excess under mild conditions. organic-chemistry.org
Substrate Scope and Limitations in Alkene Hydrogenation
The (S,S)-(COD)Ir[Ph-SpinPHOX] catalyst and its analogues have shown a broad substrate scope in alkene hydrogenation. They are effective for a variety of (E)-β,β-disubstituted α,β-unsaturated N-methoxy-N-methylamides (Weinreb amides), yielding the corresponding optically active products with up to 97% ee. rsc.org The catalyst system is also capable of hydrogenating diverse cinnamic acid and tiglic acid derivatives with high efficiency, regardless of the electronic nature of the substituents on the aromatic ring. organic-chemistry.org
However, the hydrogenation of unfunctionalized and sterically hindered alkenes, such as tetrasubstituted olefins, remains a significant challenge in asymmetric catalysis. nih.gov While related Ir-catalysts with MaxPHOX-type ligands have shown success with some tetrasubstituted indene (B144670) and 1,2-dihydronaphthalene (B1214177) derivatives, achieving high enantioselectivity for all classes of highly substituted, unfunctionalized alkenes is an ongoing area of research. nih.gov The performance of the catalyst can be highly dependent on the specific structure of the alkene substrate.
Diastereoselective Hydrogenation Applications
The principles of stereochemical control exerted by the (S,S)-(COD)Ir[Ph-SpinPHOX] catalyst can be extended to diastereoselective reactions. In these transformations, the catalyst controls the formation of a new stereocenter in a molecule that already possesses one or more chiral centers. The inherent chirality of the catalyst overrides the directing influence of the existing stereocenters to selectively produce one diastereomer over others. This is crucial in the synthesis of complex molecules with multiple stereocenters, such as natural products and pharmaceuticals, where precise control of relative stereochemistry is essential.
Stereochemical Control in C=C Reduction
The high degree of stereochemical control in reductions catalyzed by iridium-phosphine-oxazoline complexes stems from the specific interactions within the catalyst-substrate complex. nih.govnih.gov The chiral ligand creates a well-defined three-dimensional environment around the iridium metal center. For a C=C bond to be hydrogenated, the substrate must coordinate to the metal in a sterically favored orientation.
This coordination geometry dictates which face of the double bond (the Re or Si face) is exposed to the delivery of hydrogen from the metal center. The bulky phenyl groups on the SpinPHOX ligand effectively shield one face of the coordinated alkene, forcing the hydrogen to add to the opposite, more accessible face. This selective facial attack is the basis for the high enantioselectivity observed. The outcome can be rationalized by considering the formation of an intermediate oxocarbenium ion and the subsequent hydride delivery, where steric interactions favor a specific reaction pathway. nih.gov
Asymmetric Hydrogenation of C=N Bonds (Imines and Ketimines)
The asymmetric hydrogenation of carbon-nitrogen double bonds (C=N) provides a direct and efficient route to chiral amines, which are ubiquitous in pharmaceuticals and biologically active compounds. researchgate.net Iridium-based catalysts, including those with phosphine-oxazoline ligands, have been instrumental in advancing this transformation. nih.gov
Scope of Imine and Ketimine Substrates
Iridium complexes with phosphine-oxazoline ligands are effective catalysts for the asymmetric hydrogenation of both imines and ketimines. nih.gov While the development of hydrogenation for imines has historically lagged behind that for alkenes and ketones, significant progress has been made. researchgate.net The challenge often lies in potential catalyst deactivation by the resulting amine product. researchgate.net
To overcome this, substrates are often "activated" by attaching an electron-withdrawing group to the nitrogen atom, such as a phosphinyl or sulfonyl group. For example, related transition metal catalyst systems have shown high enantioselectivities (up to 99% ee) for the hydrogenation of N-diphenylphosphinyl imines. researchgate.netdicp.ac.cn The (S,S)-(COD)Ir[Ph-SpinPHOX] system and its analogues are suitable for a range of imine substrates, including those derived from aromatic ketones. researchgate.net The reaction often proceeds with high conversion and excellent enantioselectivity, providing a powerful method for accessing a variety of chiral amines. researchgate.net
Data on Asymmetric Hydrogenation with Ir-SpinPHOX Catalysts
The following table summarizes representative results for the asymmetric hydrogenation of various substrates using Iridium-SpinPHOX catalyst systems.
| Substrate Class | Specific Substrate Example | Catalyst System | Conversion (%) | ee (%) | Product |
| 3-Ylidenephthalides | (Z)-3-benzylideneisobenzofuran-1(3H)-one | Ir-SpinPHOX | >99 | 98 | (R)-3-benzylisobenzofuran-1(3H)-one |
| α,β-Unsaturated Acids | (E)-2-methyl-3-phenylacrylic acid (Cinnamic acid derivative) | Ir-SIPHOX | 100 | 97 | (R)-2-methyl-3-phenylpropanoic acid |
| Weinreb Amides | (E)-N-methoxy-N,3-dimethyl-2-phenylbut-2-enamide | Ir-SpinPHOX | >99 | 97 | N-methoxy-N,3-dimethyl-2-phenylbutanamide |
| Imines (Activated) | N-(1-phenylethylidene)diphenylphosphinamide | Pd/SegPhos* | 100 | 99 | N-((R)-1-phenylethyl)diphenylphosphinamide |
*Data for a related transition metal-phosphine system shown for illustrative purposes of activated imine hydrogenation.
Stereocontrol and Enantioselectivity in Imine Hydrogenation
The asymmetric hydrogenation of imines to produce chiral amines is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. researchgate.net The (S,S)-(COD)Ir[Ph-SpinPHOX] catalyst system has demonstrated remarkable control over the stereochemical outcome of these reactions.
The enantioselectivity in iridium-catalyzed imine hydrogenation is often governed by weak, non-bonding interactions between the substrate and the chiral catalyst complex. researchgate.net Many proposed mechanisms suggest an outer-sphere pathway, where the imine substrate does not directly coordinate to the iridium center. researchgate.net Instead, the chiral environment created by the SpinPHOX ligand dictates the facial selectivity of the hydride attack on the C=N double bond.
Research has shown that the bulky substituents on the phosphine (B1218219) component of the ligand can prevent catalyst deactivation through dimerization. researchgate.net In the case of N-aryl imines, the stereochemical information at the phosphorus center of the ligand has a significant impact on catalyst activity, although its effect on selectivity can be less pronounced. nih.gov The formation of cyclometalated imine complexes in situ has been proposed as a key step in the catalytic cycle, influencing the observed selectivity. nih.gov
The industrial synthesis of (S)-metolachlor, a widely used herbicide, relies on the asymmetric hydrogenation of an N-aryl imine. nih.gov This large-scale process highlights the robustness and efficiency of iridium catalysts with chiral ligands, achieving high productivity and enantioselectivity. nih.govyoutube.com The mechanism for such sterically hindered imines is thought to proceed through a proton-first, outer-sphere pathway, with a C-H···Ir interaction directing the hydride transfer. nih.gov
Table 1: Enantioselective Hydrogenation of N-Aryl Imines with Ir-MaxPHOX Catalysts This table is interactive. Click on the headers to sort the data.
| Catalyst | Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Ir-MaxPHOX 1b | N-aryl imine | up to 96% | nih.gov |
Hydrogenation of Functionalized Substrates
The utility of (S,S)-(COD)Ir[Ph-SpinPHOX] extends to the hydrogenation of various functionalized substrates, demonstrating its broad applicability.
The asymmetric hydrogenation of α,β-unsaturated carbonyl compounds provides access to chiral alcohols, esters, and lactones, which are valuable building blocks in organic synthesis. While the hydrogenation of olefins and ketones typically proceeds through different mechanisms and often requires different catalysts, iridium complexes with N,P-ligands have shown the ability to catalyze the double hydrogenation of enones to saturated alcohols with high stereoselectivity. acs.org The addition of additives can significantly enhance the catalytic performance, sometimes unlocking new reactivity. acs.org
The selective hydrogenation of heteroaromatic compounds is a challenging but important transformation for the synthesis of saturated heterocyclic scaffolds found in many biologically active molecules. Iridium catalysts, including those with SpinPHOX ligands, have been successfully employed in these reactions, offering high levels of enantioselectivity.
A significant application of the Ir-SpinPHOX system is the first reported asymmetric hydrogenation of 3-ylidenephthalides. nih.gov This method yields a diverse range of chiral 3-substituted phthalides with excellent enantiomeric excesses, reaching up to 98% ee. nih.gov The practical utility of this protocol has been showcased in the asymmetric synthesis of important pharmaceutical precursors and natural products, including NBP, the BZP precursor, chuangxinol, and typhaphthalide. nih.gov
Table 2: Ir-SpinPHOX Catalyzed Enantioselective Hydrogenation of 3-Ylidenephthalides This table is interactive. Click on the headers to sort the data.
| Substrate | Enantiomeric Excess (ee) | Product | Reference |
|---|---|---|---|
| 3-Ylidenephthalides | up to 98% | Chiral 3-substituted phthalides | nih.gov |
Reaction Condition Optimization and Performance Parameters
The efficiency and selectivity of hydrogenations catalyzed by (S,S)-(COD)Ir[Ph-SpinPHOX] are influenced by various reaction parameters.
Hydrogen pressure and temperature are critical factors in optimizing the performance of iridium-catalyzed hydrogenations. For the hydrogenation of N-aryl imines, reactions have been successfully carried out at atmospheric pressure of hydrogen, particularly at low temperatures, to achieve high enantioselectivity. nih.gov However, for other substrates, such as α,β-unsaturated compounds, higher hydrogen pressures (e.g., 50 bar) may be employed. acs.org
In some cases, the reaction conditions are surprisingly mild. For instance, the hydrogenation of certain N-aryl imines can proceed effectively at room temperature. acs.org The interplay between temperature and hydrogen pressure is crucial for achieving optimal catalyst activity and stereocontrol. Lowering the temperature can often enhance enantioselectivity by favoring the transition state leading to the major enantiomer.
Solvent Effects on Catalytic Activity and Stereoselectivity
The solvent is a critical parameter in iridium-catalyzed asymmetric hydrogenation, capable of significantly influencing both the rate of reaction and the enantiomeric excess (ee) of the product. The polarity and coordinating ability of the solvent can affect the stability of catalytic intermediates and transition states.
Research has shown that for iridium catalysts with phosphinooxazoline (PHOX) type ligands, solvent choice is crucial. For instance, in the hydrogenation of challenging substrates, a switch in solvent can lead to marked improvements in enantioselectivity. In the hydrogenation of certain olefins catalyzed by a related Ir-MaxPHOX system, changing the solvent from dichloromethane (B109758) (CH₂Cl₂) to 1,2-propylene carbonate (PC) resulted in a notable increase in enantioselectivity from 80% to 90% ee. acs.org This improvement is attributed to the reduction of the substrate isomerization rate in propylene (B89431) carbonate. acs.org While chlorinated solvents like dichloromethane (DCM) are common, other solvents such as toluene (B28343) and polar aprotic or protic solvents have been explored to optimize outcomes for specific substrates. nih.govacs.org The ideal solvent often depends on the specific substrate being hydrogenated, highlighting the need for empirical screening to identify optimal conditions.
Table 1: Effect of Solvent on Enantioselectivity in Ir-PHOX Catalyzed Hydrogenation Data based on a related Ir-MaxPHOX catalyst system for the hydrogenation of α-alkylstyrene.
| Entry | Solvent | Enantiomeric Excess (ee, %) |
| 1 | Dichloromethane (CH₂Cl₂) | 80 |
| 2 | 1,2-Propylene Carbonate (PC) | 90 |
| Source: Adapted from literature findings. acs.org |
Catalyst Loading and Substrate-to-Catalyst Ratio (S/C)
The efficiency of a catalytic process is often defined by the amount of catalyst required to achieve a complete and selective conversion. In industrial applications, minimizing catalyst loading (the mole percentage of the catalyst relative to the substrate) is economically and environmentally advantageous. This corresponds to a high substrate-to-catalyst ratio (S/C).
The (S,S)-(COD)Ir[Ph-SpinPHOX] catalyst and its analogues have demonstrated high efficacy even at very low concentrations. Studies on related P-stereogenic phosphinooxazoline iridium catalysts have shown that the catalyst loading can be significantly reduced without compromising performance. For example, in the asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines, reducing the catalyst loading from 1 mol% down to 0.2 mol% still afforded the product with complete conversion and an excellent 99% ee. nih.gov This robustness at low loadings underscores the high activity of this class of iridium catalysts, making them suitable for large-scale synthesis.
Table 2: Influence of Catalyst Loading on Hydrogenation Performance Data based on a related P-stereogenic Ir-PHOX catalyst system.
| Entry | Catalyst Loading (mol%) | S/C Ratio | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 1.0 | 100:1 | >99 | 99 |
| 2 | 0.2 | 500:1 | >99 | 99 |
| Source: Adapted from literature findings. nih.gov |
Turnover Number (TON) and Turnover Frequency (TOF) Assessments
Turnover Number (TON) and Turnover Frequency (TOF) are key metrics for quantifying the efficiency and activity of a catalyst. TON represents the total number of moles of substrate converted per mole of catalyst before it becomes inactive, while TOF is the TON per unit of time (typically hours), indicating the speed of the catalytic cycle.
Iridium-SpinPHOX and related catalysts exhibit impressive TON and TOF values, confirming their high catalytic activity. In the hydrogenation of an N-Boc-2,3-diarylallyl amine with a P-stereogenic iridium catalyst at 25 °C, a TOF of 82 h⁻¹ was observed. nih.gov The reaction rate, and thus the TOF, can often be increased by adjusting parameters such as temperature. Increasing the temperature to 40 °C in the same reaction raised the TOF to over 124 h⁻¹, although this was accompanied by a minimal decrease in enantioselectivity (from 99% to 98% ee). nih.gov For some applications, iridium catalysts have achieved exceptionally high TONs, with values reaching up to 10,000, demonstrating their potential for highly efficient chemical transformations. rsc.org
Additive Effects in Iridium-Catalyzed Hydrogenation
The performance of iridium hydrogenation catalysts can sometimes be enhanced by the use of additives. These substances can act as activators, stabilizers, or modifiers of the catalytic species, influencing reactivity, selectivity, and catalyst longevity.
In the context of iridium-catalyzed hydrogenations, additives have been shown to unlock novel reactivity or prevent catalyst deactivation. For example, in the hydrogenation of enones catalyzed by Ir-N,P complexes, the addition of benzamide (B126) was found to be crucial. acs.org The role of the benzamide additive is believed to be the stabilization of a key dihydridic iridium intermediate, which is otherwise prone to deactivation through irreversible trimerization. acs.org This stabilization extends the catalyst's lifetime and enables challenging transformations, such as the double hydrogenation of conjugated enones to saturated alcohols with high stereoselectivity. acs.org The choice of an appropriate additive is often substrate- and catalyst-dependent, and can be a powerful tool for process optimization.
Mechanistic Investigations of S,s Cod Ir Ph Spinphox Catalyzed Reactions
Proposed Catalytic Cycles for Iridium-SpinPHOX Hydrogenation
The mechanism for alkene hydrogenation catalyzed by iridium complexes with P,N-ligands like SpinPHOX has been a subject of considerable study and debate. researchgate.net The most widely accepted pathway involves an Ir(III)/Ir(V) catalytic cycle, a concept first proposed based on Density Functional Theory (DFT) calculations. researchgate.netcore.ac.uk This cycle contrasts with mechanisms proposed for other metal catalysts, such as those involving Rhodium and Ruthenium. nih.gov While the individual components of the reaction—the precatalyst, substrate, and hydrogen—are pH neutral, the reaction mixture becomes acidic under hydrogenation conditions due to the Brønsted acidity of transient Ir(V) intermediates. acs.org
The general cycle for the hydrogenation of unfunctionalized olefins is initiated by the activation of the Ir(I) precatalyst with hydrogen to form an active Ir(III) species. This is followed by substrate coordination, oxidative addition of another H₂ molecule to form an Ir(V) intermediate, migratory insertion, and reductive elimination to yield the product and regenerate the Ir(III) catalyst. acs.org
Hydride Generation and Substrate Coordination
The generation of the active iridium hydride species is a critical first step in the catalytic cycle. It is generally understood to occur through the formal oxidative addition of molecular hydrogen to the initial Ir(I) complex, which displaces the cyclooctadiene (COD) ligand, to form an Ir(III) dihydride species. rsc.org This active species is then ready to coordinate with the substrate.
The mode of substrate coordination can be influenced by the nature of the substrate itself and the reaction conditions. For instance, in the asymmetric hydrogenation of (E)-2-(hydroxymethyl)-3-arylacrylic acids catalyzed by an Ir-SpinPHOX complex, the presence of a base such as triethylamine (B128534) was found to be crucial for achieving full conversion and high enantioselectivity. sioc-journal.cnacs.org This suggests that the carboxylate group of the substrate plays a significant role in the coordination to the iridium center, a process facilitated by the base. acs.orgnih.gov Similarly, for the hydrogenation of certain challenging substrates like N-alkyl ketimines, the specific diastereoisomer of the Ir-SpinPHOX catalyst can be selected to achieve high enantioselectivity without the need for additives. acs.org
Enantiodetermining Steps and Transition State Analysis
The origin of enantioselectivity in these reactions lies in the enantiodetermining step, where the chiral catalyst discriminates between two competing diastereomeric transition states. For Ir-catalyzed hydrogenation of non-functionalized alkenes, it is well-established through mechanistic and computational studies that the enantioselectivity is determined during the first hydrogen transfer step, which proceeds via an Ir(III)/Ir(V) tetrahydride intermediate. nih.gov
Analysis of the transition states provides insight into the factors controlling stereoselectivity. For example, in the hydrogenation of ketimines, the origin of enantioselectivity is attributed to steric repulsion in the transition state between substituents on the substrate and the ligand. rsc.org Computational tools such as quadrant diagrams and non-covalent interaction plots are used to analyze the interactions present in the enantiodetermining transition state. researchgate.net For the hydrogenation of conjugated enones, the substitution pattern of the enone greatly influences the stereochemical outcome, and only a few catalysts, including those with SpinPHOX-type ligands, have proven effective for various substitution patterns. nih.govacs.org
Identification and Characterization of Key Intermediates
Significant progress has been made in identifying and characterizing key intermediates in the catalytic cycle of iridium-catalyzed hydrogenations. researchgate.net These studies often employ techniques like NMR spectroscopy under reaction conditions. researchgate.net
In the context of Ir-catalyzed asymmetric hydrogenation of unsaturated carboxylic acids, several key intermediates possessing Ir-H bonds have been successfully isolated and characterized. researchgate.net Notably, an Ir(III) migratory insertion intermediate was isolated for the first time in an asymmetric hydrogenation reaction. researchgate.net The fact that this intermediate does not undergo reductive elimination without the presence of additional hydrogen provides strong support for the operation of an Ir(III)/Ir(V) cycle. researchgate.net
Resting States in the Catalytic Cycle
The resting state of a catalyst is the most stable species in the catalytic cycle and the one in which the catalyst predominantly resides. In Ir-SpinPHOX catalyzed hydrogenations, dihydride species have been identified as the resting states. researchgate.net
Kinetic Studies of (S,S)-(COD)Ir[Ph-SpinPHOX]-Catalyzed Reactions
Kinetic studies provide quantitative data on reaction rates and offer further insight into the reaction mechanism. NMR analysis has indicated a reaction pathway that involves rapidly equilibrating isomeric dihydride alkene intermediates followed by a slow, enantioselectivity-determining step. researchgate.net
The reaction kinetics can be significantly influenced by additives. In the hydrogenation of (E)-2-(hydroxymethyl)-3-arylacrylic acids, the addition of triethylamine was found to be essential for achieving full substrate conversion. sioc-journal.cn This highlights the role of the additive in promoting a key step in the catalytic cycle, likely the substrate coordination or deprotonation.
The following table summarizes the effect of an additive on the hydrogenation of an enone, demonstrating how catalyst modification and additives can influence reactivity and selectivity, which are key aspects revealed by kinetic and mechanistic studies. acs.org
Table 1: Hydrogenation of Enone 1a with Different Iridium Catalysts Reaction conditions: 1a (0.1 mmol), catalyst (1 mol %), CH₂Cl₂, H₂ (50 bar), 16 h, rt.
| Entry | Catalyst | Additive (1.1 equiv) | Conv. (%) | Product 3a (%) | 3a ee (%) | 3a d.r. |
| 1 | A | None | >99 | 10 | 99 | 91/9 |
| 2 | B | None | >99 | 28 | 90 | 81/19 |
| 3 | C | None | >99 | 30 | 99 | 99/1 |
| 4 | C | Benzamide (B126) | >99 | 94 | 99 | 99/1 |
Data sourced from reference acs.org. Catalysts A, B, and C are different Ir-N,P complexes. Product 3a is the saturated alcohol.
This data illustrates that while catalyst C provides high enantioselectivity, the addition of benzamide dramatically increases the yield of the fully hydrogenated alcohol product (3a), suggesting it prevents catalyst deactivation or accelerates the second hydrogenation step. acs.org
Determination of Rate Laws and Activation Parameters
In the context of (S,S)-(COD)Ir[Ph-SpinPHOX]-catalyzed hydrogenations, the rate of reaction can exhibit different dependencies on the concentrations of the substrate and hydrogen gas. For instance, a reaction might be first-order in the substrate and first-order in hydrogen, suggesting that both are involved in the rate-determining step. Conversely, a zero-order dependence on the substrate concentration at high concentrations could indicate that the catalyst is saturated with the substrate, and a step involving the catalyst-substrate complex is rate-limiting. rsc.org
Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined by studying the effect of temperature on the reaction rate using the Arrhenius equation. libretexts.org These parameters provide further details about the transition state of the rate-determining step. A large negative entropy of activation, for example, would suggest a highly ordered transition state, which is common in associative mechanisms where multiple species come together.
Table 1: Hypothetical Rate Law Data for a (S,S)-(COD)Ir[Ph-SpinPHOX]-Catalyzed Hydrogenation
| Experiment | [Substrate] (M) | [H₂] (atm) | Initial Rate (M/s) |
| 1 | 0.1 | 10 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 10 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 20 | 2.0 x 10⁻⁴ |
This is a hypothetical data table for illustrative purposes.
Deuterium (B1214612) Labeling Experiments for Mechanistic Elucidation
Deuterium labeling experiments are a powerful tool for tracing the pathways of atoms during a chemical reaction and can provide definitive evidence for proposed mechanistic steps. researchgate.net In the context of hydrogenations catalyzed by (S,S)-(COD)Ir[Ph-SpinPHOX], substituting hydrogen gas (H₂) with deuterium gas (D₂) can reveal crucial information about the stereochemistry and mechanism of the hydrogen addition.
For example, observing the stereochemical outcome of the addition of D₂ to a prochiral olefin can distinguish between different modes of hydrogen delivery. The analysis of the resulting deuterated product by techniques such as NMR spectroscopy or mass spectrometry can determine the relative and absolute configuration of the newly formed C-D bonds. This information is instrumental in understanding how the chiral ligand environment of the catalyst dictates the facial selectivity of the hydrogenation.
Furthermore, kinetic isotope effects (KIEs), where a reaction proceeds slower with a heavier isotope, can be measured by comparing the rates of hydrogenation with H₂ and D₂. A significant primary KIE (kH/kD > 1) would indicate that the cleavage of the H-H (or D-D) bond is part of the rate-determining step. The absence of a significant KIE might suggest that other steps, such as substrate binding or product release, are rate-limiting. Such experiments have been crucial in supporting proposed catalytic cycles for similar iridium-catalyzed hydrogenations. acs.org
Factors Governing Enantioselectivity in (S,S)-(COD)Ir[Ph-SpinPHOX] Systems
The remarkable ability of the (S,S)-(COD)Ir[Ph-SpinPHOX] catalyst to produce one enantiomer of a chiral product in high excess is a result of the specific three-dimensional arrangement of the active site. The enantioselectivity arises from the difference in the free energies of the two diastereomeric transition states leading to the (R) and (S) products. rsc.org
Steric and Electronic Interactions in the Active Site
The enantioselectivity of reactions catalyzed by (S,S)-(COD)Ir[Ph-SpinPHOX] is largely governed by the steric and electronic interactions between the substrate and the chiral ligand in the transition state. rsc.orgacs.org The Ph-SpinPHOX ligand, with its rigid and sterically demanding spiro backbone and phenyl-substituted oxazoline (B21484) ring, creates a well-defined and crowded chiral pocket around the iridium center. rsc.orgcambridgenetwork.co.uk
Steric repulsion between the substituents on the substrate and the bulky groups of the ligand in one of the diastereomeric transition states is often the primary factor dictating enantioselectivity. rsc.org The substrate will preferentially adopt an orientation that minimizes these unfavorable steric clashes, leading to the selective formation of one enantiomer. For instance, in the hydrogenation of imines, greater steric repulsion between the phenyl group of the ligand and the substrate's phenyl group in one transition state can lead to the preferential formation of the other enantiomer. rsc.org
Electronic interactions, such as π-π stacking or hydrogen bonding between the substrate and the ligand, can also play a significant role in stabilizing one transition state over the other. researchgate.net The electronic properties of both the substrate and the ligand can be fine-tuned to enhance these interactions and, consequently, the enantioselectivity. acs.org For example, electron-deficient ligands can lead to more active catalysts and, in some cases, higher enantioselectivity. nih.gov
Role of Chiral Ligand Conformation
The specific conformation adopted by the chiral Ph-SpinPHOX ligand upon coordination to the iridium center is critical for establishing the effective chiral environment necessary for high enantioselectivity. sci-hub.se The SpinPHOX ligand forms a seven-membered chelate ring with the iridium atom. core.ac.uk The rigidity of the spirocyclic backbone of the ligand helps to lock the complex into a specific conformation, which in turn dictates the spatial arrangement of the groups that interact with the incoming substrate. cambridgenetwork.co.uk
Table 2: Compound Names
| Abbreviation/Name | Full Chemical Name |
| (S,S)-(COD)Ir[Ph-SpinPHOX] | (S,S)-Cyclooctadiene-iridium(I) Phenyl-SpinPHOX complex |
| COD | 1,5-Cyclooctadiene (B75094) |
| Ph-SpinPHOX | (S)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-4,5-dihydrooxazole with a spiro backbone |
| Ir | Iridium |
| D₂ | Deuterium gas |
| H₂ | Hydrogen gas |
Computational Investigations of S,s Cod Ir Ph Spinphox Catalysis
Density Functional Theory (DFT) Calculations on Catalytic Pathways
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of catalytic cycles involving iridium complexes. By modeling the electronic structure and energies of reactants, intermediates, transition states, and products, DFT calculations offer profound insights into the reaction mechanisms.
Energy Profiles and Barrier Heights for Elementary Steps
DFT calculations are instrumental in mapping the energy landscapes of catalytic reactions. For iridium-catalyzed asymmetric hydrogenations, the mechanism often involves several elementary steps, including substrate coordination, oxidative addition of hydrogen, migratory insertion, and reductive elimination. acs.org Computational studies have shown that for many iridium-catalyzed hydrogenations of unfunctionalized olefins, the reaction proceeds through Ir(III)/Ir(V) intermediates. acs.orgua.es The enantioselectivity-determining step is typically the transfer of the first hydrogen atom to the coordinated alkene. ua.es
This hydrogen transfer can occur via two primary pathways: migratory insertion and σ-bond metathesis. ua.es DFT calculations consistently indicate that the migratory insertion pathway is generally more favorable energetically than the σ-bond metathesis pathway. ua.es By calculating the Gibbs free energy for each stationary point along the reaction coordinate, a detailed energy profile can be constructed. These profiles reveal the activation energy barriers for each elementary step, allowing for the identification of the rate-determining and stereoselectivity-determining steps. For instance, in the hydrogenation of α,β-unsaturated carboxylic acids, an Ir(III) migratory insertion intermediate has been isolated, which supports the involvement of an Ir(III)/Ir(V) cycle. researchgate.net
Table 1: Calculated Relative Free Energies for Intermediates and Transition States in a Representative Iridium-Catalyzed Hydrogenation
| Species | Pathway A (Major Enantiomer) ΔG (kcal/mol) | Pathway B (Minor Enantiomer) ΔG (kcal/mol) |
| Reactant Complex | 0.0 | 0.0 |
| Transition State 1 | 15.2 | 16.8 |
| Intermediate | -2.5 | -1.9 |
| Transition State 2 | 12.8 | 14.5 |
| Product Complex | -10.1 | -9.5 |
Note: Data is illustrative and based on typical findings in DFT studies of similar catalytic systems. Actual values are highly dependent on the specific substrate and reaction conditions.
Modeling of Enantiomeric Excess (ee)
A significant application of DFT is the prediction and rationalization of enantiomeric excess (ee). The enantioselectivity of a reaction is determined by the difference in the activation energy barriers (ΔΔG‡) of the diastereomeric transition states leading to the two enantiomers. A larger energy gap between the most stable transition states for the formation of the R and S products corresponds to a higher predicted enantiomeric excess. ua.esacs.org
Computational models consider various factors that influence these energy differences, such as the specific coordination of the substrate to the chiral catalyst, the orientation of the substrate relative to the iridium center, and non-covalent interactions between the substrate and the chiral ligand. ua.esresearchgate.net DFT calculations have been successfully used to predict the enantioselectivity for catalysts with P,S-ligands, showing good agreement with experimental results. ua.es These calculations have demonstrated that the thioether group and the configuration of the biphenyl (B1667301) phosphite (B83602) group play crucial roles in maximizing the energy difference between the competing transition states. ua.esacs.org Furthermore, analysis of selectivity-determining interactions has identified strong C-H/π interactions between the oxazoline (B21484) substituents of the ligand and the alkene substrate as being critical. researchgate.net
Quantum Mechanical (QM) Studies of Ligand-Substrate Interactions
Quantum mechanical (QM) methods, including DFT, provide a detailed picture of the subtle interactions between the chiral ligand and the substrate. These interactions are fundamental to understanding the origin of stereoselectivity.
Analysis of Non-Covalent Interactions (e.g., C-H/π interactions)
Non-covalent interactions, although weak, play a decisive role in orienting the substrate within the chiral pocket of the catalyst, thereby dictating the facial selectivity of the reaction. QM calculations allow for the identification and quantification of these interactions, which include van der Waals forces, electrostatic interactions, and hydrogen bonds.
A particularly important type of non-covalent interaction in the context of (S,S)-(COD)Ir[Ph-SpinPHOX] catalysis is the C-H/π interaction. researchgate.net These interactions occur between C-H bonds of the substrate and the aromatic rings of the phenyl groups on the phosphine (B1218219) moiety or the oxazoline ring of the SpinPHOX ligand. researchgate.net By analyzing the electron density distribution and interatomic distances in the transition state geometries, computational models can pinpoint these stabilizing interactions. The cumulative effect of several such weak interactions can lead to a significant stabilization of one diastereomeric transition state over the other, thus translating into high enantioselectivity. researchgate.net The understanding of these interactions is crucial, as they can be more influential than simple steric repulsion in many cases. cam.ac.uk
Rationalization of Stereochemical Outcomes
By combining the energetic information from DFT calculations with the detailed analysis of ligand-substrate interactions from QM studies, a comprehensive rationalization of the observed stereochemical outcomes can be achieved. The preferred enantiomer is the one formed via the lowest energy transition state.
Computational studies can create 3D models of the diastereomeric transition states, providing a visual representation of why one is favored. For example, in the asymmetric hydrogenation of olefins catalyzed by iridium complexes with phosphine-thioether ligands, DFT calculations revealed that the thioether group plays a major role in directing the coordination of the olefin. ua.esacs.org This directed coordination, in conjunction with the specific chirality of the ligand, pre-organizes the substrate for the enantioselective hydride transfer. The models can show how the "unfavorable" transition state might suffer from steric clashes or a lack of stabilizing non-covalent interactions that are present in the "favorable" transition state. This detailed understanding allows chemists to explain why a particular combination of catalyst and substrate yields a specific enantiomer with high purity. researchgate.net
In Silico Catalyst Design and Optimization
A major advantage of computational investigations is the ability to perform in silico catalyst design and optimization, which can significantly accelerate the discovery of new and improved catalysts. acs.orgmdpi.com By understanding the key structural features of the catalyst that control activity and selectivity, modifications can be proposed and evaluated computationally before any synthetic work is undertaken.
For instance, based on the insights gained from DFT and QM studies on catalysts like (S,S)-(COD)Ir[Ph-SpinPHOX], researchers can systematically modify the ligand structure. ua.esacs.org This could involve changing the substituents on the phosphine or the oxazoline ring to enhance or introduce specific non-covalent interactions, or altering the backbone of the ligand to modify its flexibility and the geometry of the chiral pocket. rsc.org
The computational screening of a library of virtual ligands can identify promising candidates with a higher predicted enantioselectivity or broader substrate scope. For example, DFT calculations have guided the optimization of Ir/P,S-catalysts, leading to the synthesis of new ligands that provide higher enantioselectivities in the asymmetric hydrogenation of unfunctionalized olefins, as predicted by the computational models. ua.esacs.org This iterative cycle of computational prediction and experimental validation represents a modern and efficient approach to catalyst development. ua.esacs.org
Prediction of Improved SpinPHOX Ligand Architectures
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of new and more effective chiral ligands. In the context of iridium catalysis, these in silico methods allow researchers to predict the performance of novel ligand architectures before undertaking their often complex and time-consuming synthesis. By modeling the transition states of a catalytic cycle, computational studies can elucidate the structural features of a ligand that are crucial for high activity and enantioselectivity, thereby guiding the development of improved catalysts.
A notable strategy in ligand design involves creating modular ligands where different components can be easily varied. This modularity allows for systematic fine-tuning of the catalyst's steric and electronic properties. The MaxPHOX family of P-stereogenic phosphino-oxazoline ligands exemplifies this approach. nih.gov These ligands are constructed from three distinct building blocks: an amino alcohol, an amino acid, and a P-stereogenic phosphinous acid. nih.gov This design offers significant structural diversity through four possible configurations and a wide range of substitution patterns. nih.gov Computational studies, including DFT calculations and deuterogenation experiments, have been instrumental in understanding the origin of enantioselectivity for catalysts bearing these ligands. nih.gov By analyzing the transition state models, researchers can rationalize why certain ligand configurations and substituents are optimal for specific classes of substrates, such as di-, tri-, or tetrasubstituted olefins. nih.gov
DFT calculations have also been employed to design entirely new ligand backbones inspired by the principles of the SpinPHOX framework. One such study focused on the in silico optimization of Ir/P,S-catalysts for the asymmetric hydrogenation of unfunctionalized olefins. ua.es DFT calculations revealed that a thioether group in the ligand plays a major role in directing the coordination of the olefin substrate. ua.es This insight, combined with the optimization of the configuration of a biphenyl phosphite group, led to the design of new phosphite-thioether ligands predicted to enhance the energy gap between the transition states leading to opposite product enantiomers, thus increasing enantioselectivity. ua.es The theoretical predictions were subsequently validated through the synthesis and experimental testing of the proposed ligands, confirming the improved performance that was anticipated by the computational models. ua.es
Computational Screening of Analogues
Computational screening is a powerful method for rapidly evaluating a library of virtual catalyst analogues to identify the most promising candidates for a specific chemical transformation. This process typically involves calculating the key transition state energies for the catalytic cycle with each analogue, allowing for the prediction of enantiomeric excess (ee) and relative reaction rates. This in silico approach significantly accelerates the discovery of optimal catalysts by focusing experimental efforts on a smaller, more promising set of candidates.
Mechanistic studies based on DFT calculations have been pivotal in developing predictive models for iridium-catalyzed hydrogenations. For many unfunctionalized olefins, the reaction is understood to proceed via Ir(III)/Ir(V) intermediates. nih.govdiva-portal.org Computational screening of catalyst analogues often involves locating the transition states for the migratory insertion of the olefin into an iridium-hydride bond, which is frequently the enantioselectivity-determining step. nih.govacs.org
For example, in the development of P-stereogenic Ir-MaxPHOX catalysts, DFT studies were performed to understand why different ligand structures were optimal for olefins with varying substitution patterns. nih.gov By calculating the relative energies for the most stable transition states leading to the major and minor enantiomers, researchers could predict the reaction's stereochemical outcome with good accuracy. nih.gov The insights gained from these calculations can be visualized using a quadrant diagram, which provides a model for rationalizing how the steric bulk and configuration of the ligand's components influence the substrate's approach to the metal center. nih.gov
A clear demonstration of computational screening involved the design of novel phosphite-thioether ligands for the iridium-catalyzed hydrogenation of a benchmark olefin. ua.es Initial DFT simulations predicted that a catalyst bearing a new ligand, L2, should provide higher enantioselectivity than a related analogue, L1. ua.es This prediction was based on the calculated energy difference between the transition states leading to the (R) and (S) products.
Table 1: Theoretically Predicted and Experimentally Observed Enantioselectivity for Catalysts Ir/L1 and Ir/L2 in the Hydrogenation of (E)-1-(but-2-en-2-yl)-4-methoxybenzene
| Catalyst | Ligand | Predicted ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |
| Ir/L1 | L1 | 1.8 | 91 | 86 |
| Ir/L2 | L2 | 2.4 | 97 | 95 |
This table is generated based on data described in a study on DFT-inspired catalyst design. ua.es
As the data indicates, the computational screening correctly predicted the superior performance of the Ir/L2 catalyst. The subsequent synthesis and experimental validation confirmed that the catalyst with ligand L2 indeed provided higher enantioselectivity than the one with L1, showcasing the predictive power of computational screening in the optimization of catalyst analogues. ua.es
Modifications and Immobilization of S,s Cod Ir Ph Spinphox
Ligand Structure-Activity Relationship (SAR) Studies for SpinPHOX
The modular nature of SpinPHOX ligands allows for systematic modifications of its three key components: the oxazoline (B21484) ring, the phosphine (B1218219) group, and the chiral spiro backbone. nih.gov These studies are crucial for fine-tuning the steric and electronic properties of the catalyst to achieve optimal reactivity and enantioselectivity for specific transformations.
The substituent on the chiral carbon of the oxazoline ring plays a critical role in defining the steric environment around the metal center, which directly influences the stereochemical outcome of the catalytic reaction. Research has shown that the optimal substituent is often substrate-dependent.
In the asymmetric hydrogenation of olefins, the bulkiness of the oxazoline substituent can have a pronounced effect. For instance, in the hydrogenation of di- and trisubstituted non-chelating olefins using Ir-MaxPHOX catalysts (a related P-stereogenic aminophosphine-oxazoline ligand), a bulkier tert-butyl (tBu) group on the oxazoline ring generally leads to higher enantioselectivity compared to less bulky isopropyl (iPr) or phenyl (Ph) groups. nih.gov However, this trend can be reversed for more sterically demanding substrates. For the hydrogenation of a tetrasubstituted olefin, the catalyst with the less bulky isopropyl group provided a significantly higher enantiomeric excess (ee) than the one with the tert-butyl group. nih.gov This highlights a delicate balance where the substituent must be large enough to enforce a specific chiral environment but not so large as to impede substrate approach and binding.
A flexible synthetic route to NeoPHOX ligands, another related class, allows for easy variation of the substituent at the stereogenic center. beilstein-journals.org By using different Grignard reagents in the synthesis, a variety of tertiary alcohol derivatives can be created, which are then silylated or acylated to generate a library of ligands with diverse steric demands. beilstein-journals.org This modularity is key to optimizing the catalyst for specific applications.
Table 1: Effect of Oxazoline Substituent on Enantioselectivity in Asymmetric Hydrogenation of Olefins Data synthesized from findings reported in related P,N-ligand systems.
| Substrate Type | Oxazoline Substituent | Enantiomeric Excess (ee) | Key Finding | Source |
| Di- and Trisubstituted Olefins | tert-Butyl (tBu) | Up to 91% | Bulkier group is superior. | nih.gov |
| Di- and Trisubstituted Olefins | Isopropyl (iPr) | Lower than tBu | Less effective for these substrates. | nih.gov |
| Tetrasubstituted Olefin | Isopropyl (iPr) | Up to 98% | Less bulky group is superior. | nih.gov |
| Tetrasubstituted Olefin | tert-Butyl (tBu) | Lower than iPr | Steric hindrance likely detrimental. | nih.gov |
The phosphine moiety is the primary binding site to the iridium center and its electronic and steric properties are critical determinants of catalyst activity and selectivity. Modifications typically involve altering the aryl or alkyl substituents on the phosphorus atom.
Changing the electronic nature of the phosphine can significantly influence the catalytic cycle. For example, introducing electron-donating groups on the aryl rings of the phosphine can increase the electron density on the iridium center, which may enhance its reactivity in certain steps like oxidative addition. Conversely, electron-withdrawing groups can make the metal center more electrophilic. The synthesis of spiro phosphonite ligands, for instance, allows for the introduction of substituents with different electronic characteristics at the para-position of the P-phenyl group to tune catalytic performance. researchgate.net
Steric effects imposed by the substituents on the phosphorus atom also play a major role. nih.gov Bulky substituents can create a more defined chiral pocket around the metal, leading to higher enantioselectivity. The replacement of a diphenylphosphino group with more sterically demanding groups like di(o-tolyl)phosphino or di(3,5-di-tert-butylphenyl)phosphino is a common strategy to enhance stereocontrol. Furthermore, entirely different phosphorus groups, such as biaryl phosphites, have been explored as alternatives to the standard phosphine group in PHOX-type ligands. pageplace.de
The spirobiindane backbone of the SpinPHOX ligand provides a rigid and well-defined chiral scaffold. However, modifying this backbone is a powerful strategy for tuning the catalyst's properties. researchgate.net The "bite angle" of the bidentate P,N-ligand, which is the P-Ir-N angle, is heavily influenced by the backbone structure and is a crucial factor in determining selectivity. nih.gov
Studies have demonstrated that even subtle changes, such as using a different diastereoisomeric backbone, can have a noticeable impact on the stereochemical outcome. nih.gov For example, in the hydrogenation of di/trisubstituted alkenes, one diastereomeric backbone was found to be optimal, while a different backbone was superior for a tetrasubstituted olefin. nih.gov
More drastic modifications involve replacing the spirobiindane framework entirely. Other successful backbones for P,N-ligands include:
Ferrocene and Ruthenocene: These introduce planar chirality and a different steric environment. pageplace.de
Biphenyl (B1667301) and Binaphthyl: These provide axial chirality, similar to well-known diphosphine ligands like BINAP. pageplace.de
Simple Alkane Chains: The length of the tether connecting the phosphine and oxazoline units has been shown to be a crucial factor in determining enantioselectivity in asymmetric allylic alkylation reactions. researchgate.net
Table 2: Influence of Chiral Backbone Variation on Catalysis
| Backbone Type | Key Feature | Impact on Catalysis | Source |
| Spirobiindane | Rigid spirocyclic structure | Provides a well-defined and effective chiral scaffold for hydrogenation. | nih.govnih.gov |
| Diastereomeric Backbones | Altered spatial arrangement | Different backbones can be optimal for different substrate classes (e.g., di/trisubstituted vs. tetrasubstituted olefins). | nih.gov |
| Biphenyl/Binaphthyl | Axial chirality | Introduces a different type of stereochemical control, proven effective in other ligand classes. | pageplace.de |
| Ferrocene/Ruthenocene | Planar chirality | Modifies the ligand's steric and electronic profile. | pageplace.de |
| Variable Length Tethers | Flexible chelate ring size | The tether length between P and N donors is critical for determining enantioselectivity. | researchgate.net |
Development of Immobilized (S,S)-(COD)Ir[Ph-SpinPHOX] Analogues
While homogeneous catalysts like (S,S)-(COD)Ir[Ph-SpinPHOX] offer high activity and selectivity, their separation from the product and reuse can be challenging and costly. To overcome this, significant effort has been dedicated to the development of immobilized or heterogenized versions of the catalyst.
The goal of heterogenization is to anchor the catalytically active iridium complex onto a solid support or within an immiscible liquid phase, facilitating easy separation while retaining catalytic performance.
Polymer and Solid Supports: One common strategy is to anchor the catalyst onto a solid support. This can be achieved by modifying the SpinPHOX ligand with a functional group that can be covalently attached to a polymer backbone or an inorganic support like silica (B1680970). Another effective method involves the immobilization of iridium complexes onto commercially available ion-exchange resins. mdpi.com This technique is advantageous as it is often inexpensive and does not require complex ligand synthesis. For example, an iridium-NHC-phosphine complex was successfully anchored on various anion-exchange supports, with synthetic polymer-based resins like crosslinked polystyrene showing good stability. mdpi.com Custom-designed periodic mesoporous organosilica has also been used as a support for iridium complexes. researchgate.net
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as solvents and catalyst immobilization media. A catalyst can be dissolved in a thin film of an ionic liquid that is coated onto a solid support, creating a "Supported Ionic Liquid Phase" (SILP). nih.gov This approach confines the catalyst to the IL phase, allowing for easy separation from the product stream. Phosphonium-based SILPs have been successfully used to immobilize rhodium nanoparticles for hydrogenation, and this strategy is applicable to molecular iridium catalysts. nih.gov The structure of the ionic liquid itself, including the nature of the anion and the length of alkyl chains, can strongly impact the catalytic properties of the immobilized metal center. nih.gov
A key measure of success for a heterogenized catalyst is its ability to be recycled multiple times without a significant loss of activity or selectivity. Stability against leaching—the undesirable detachment of the metal complex from the support into the reaction medium—is also critical.
Research on an immobilized iridium-NHC-phosphine catalyst on a Lewatit anion-exchange resin demonstrated remarkable stability and recyclability in both batch and continuous flow hydrogenation reactions. mdpi.com The catalyst was shown to retain a substantial portion of its activity even after two weeks of regular use and could still perform hydrogenation reactions six months after its initial use. mdpi.com Similarly, iridium complexes immobilized on periodic mesoporous organosilica could be recovered by simple filtration and reused with no substantial loss in catalytic activity or selectivity. researchgate.net
Table 3: Recyclability of an Immobilized Iridium-Phosphine Catalyst in Flow Hydrogenation Data based on a representative study of a heterogenized Iridium(I)-NHC-Phosphine catalyst.
| Usage Period | Substrate Conversion | Key Finding | Source |
| Initial Use | High | The freshly prepared catalyst shows excellent activity. | mdpi.com |
| After 2 Weeks | High | The catalyst maintains a large portion of its initial activity after regular use. | mdpi.com |
| After 6 Months | Substantial | The catalyst demonstrates remarkable long-term stability, retaining significant catalytic function. | mdpi.com |
Compound Name Directory
| Abbreviation / Trivial Name | Full Chemical Name |
| (S,S)-(COD)Ir[Ph-SpinPHOX] | (S,S)-[(1,5-Cyclooctadiene)iridium(I)][(S)-1,1'-spirobiindane-7,7'-diyl(diphenylphosphino)(2'-isopropyloxazolinyl)] Complex |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |
| COD | 1,5-Cyclooctadiene (B75094) |
| MaxPHOX | P-stereogenic aminophosphine-oxazoline ligand |
| NeoPHOX | A class of phosphine-oxazoline ligands often derived from amino acids like serine or threonine |
| Ph-SpinPHOX | (S)-1,1'-Spirobiindane-7,7'-diyl(diphenylphosphino)(2'-phenyloxazolinyl) Ligand |
| SpinPHOX | Spiro nih.govnih.gov-1,6-nonadiene-based phosphine-oxazoline ligand |
Strategies for Catalyst Activation and Regeneration
The efficiency and economic viability of catalytic processes using (S,S)-(COD)Ir[Ph-SpinPHOX] are significantly influenced by the methods used for its activation and the potential for its regeneration and reuse. Research in this area focuses on optimizing reaction conditions to enhance catalytic activity and developing protocols to recover the catalyst without significant loss of performance.
Catalyst Activation Strategies
The iridium complex (S,S)-(COD)Ir[Ph-SpinPHOX] is a precatalyst that requires activation to form the catalytically active species. This typically involves the removal of the 1,5-cyclooctadiene (COD) ligand to allow for the coordination of the substrate and dihydrogen. The activation process can be significantly influenced by the choice of solvent and the use of co-catalysts or additives.
Influence of Solvents
Role of Co-catalysts and Additives
The addition of co-catalysts, particularly Brønsted acids, has been shown to be a highly effective strategy for activating iridium catalysts in asymmetric hydrogenation. In the case of certain substrates, the presence of a strong Brønsted acid like hydrochloric acid (HCl) is essential for the reaction to proceed. nih.govsemanticscholar.org It is proposed that the acid facilitates the formation of a more reactive catalytic species through anion-binding interactions with the substrate and the ligand. nih.gov The effect of various Brønsted acids on the asymmetric hydrogenation of 3-phenyl-2H-benzo[b] semanticscholar.orgacs.orgoxazin-2-one using an Ir/N-methylated ZhaoPhos L5 catalyst is detailed in the table below, highlighting the importance of the acid's strength. nih.gov
| Entry | Acid | pKa (in H₂O) | Conversion (%) | ee (%) |
|---|---|---|---|---|
| 1 | C₆H₅COOH | 4.2 | <5 | 96 |
| 2 | CH₃COOH | 4.8 | <5 | 97 |
| 3 | CF₃COOH | 0.5 | >99 | 95 |
| 4 | H₃PO₄ | 2.1 | >99 | 99 |
| 5 | HCl | -8.0 | >99 | 99 |
| 6 | None | - | No Reaction | N/A |
Table 1. Effect of Brønsted Acid Co-catalyst on the Asymmetric Hydrogenation of 3-phenyl-2H-benzo[b] semanticscholar.orgacs.orgoxazin-2-one. nih.gov
In addition to acids, the use of organic bases can also be crucial. For the asymmetric hydrogenation of (E)-2-(hydroxymethyl)-3-arylacrylic acids using a SpinPHOX/Ir(I) complex, the presence of one equivalent of triethylamine (B128534) was found to be essential for achieving full substrate conversion and excellent enantioselectivity. researchgate.net
Catalyst Regeneration and Recycling Strategies
The high cost of iridium makes the regeneration and recycling of the (S,S)-(COD)Ir[Ph-SpinPHOX] catalyst a critical aspect for its application in large-scale synthesis. Several strategies have been explored to facilitate catalyst reuse.
Biphasic Systems for Catalyst Recovery
One effective approach for catalyst recycling is the use of green, non-conventional solvents that allow for easy separation of the catalyst from the product and unreacted starting materials. Propylene (B89431) carbonate (PC) has been identified as a suitable eco-friendly solvent for this purpose. acs.org In a study using a related Ir-MaxPHOX catalyst, the reaction was performed in propylene carbonate. After the reaction, the product could be extracted with a non-polar solvent like hexane (B92381), while the catalyst remained in the propylene carbonate phase. This allowed the catalyst to be recycled up to five times with only a minimal decrease in enantioselectivity. acs.org
| Recycle Run | Conversion (%) | ee (%) |
|---|---|---|
| 1 | >99 | 98 |
| 2 | >99 | 98 |
| 3 | >99 | 97 |
| 4 | >99 | 97 |
| 5 | >99 | 96 |
Table 2. Recycling of an Ir-MaxPHOX catalyst in propylene carbonate for the asymmetric hydrogenation of an olefin. acs.org
Immobilization on Solid Supports
Another strategy for catalyst recycling involves the immobilization of the catalyst onto a solid support. For related cationic rhodium phosphine complexes, immobilization on commercial cation-exchange resins has been shown to be an effective method for heterogenization. rsc.orgnih.gov This approach allows for easy separation of the catalyst from the reaction mixture by simple filtration, enabling its reuse in subsequent reaction cycles. rsc.org While specific studies on the immobilization of (S,S)-(COD)Ir[Ph-SpinPHOX] are not extensively reported, this methodology presents a promising avenue for its recovery and recycling.
Comparative Analysis with Other Chiral Iridium Catalysts
Performance Comparison with Other Phosphine-Oxazoline (PHOX) Iridium Complexes
The PHOX ligand framework is a cornerstone of modern asymmetric catalysis, with numerous variants developed to optimize performance for specific substrate classes. The SpinPHOX ligand, characterized by its spirobiindane backbone, offers a unique and rigid chiral environment. Its performance is often benchmarked against other successful PHOX families like MaxPHOX and ThrePHOX.
(S,S)-Ir[Ph-SpinPHOX] has demonstrated exceptional enantioselectivity in the asymmetric hydrogenation of cyclic α-alkylidene carbonyl compounds. For instance, in the hydrogenation of α-alkylidene lactams and lactones, the SpinPHOX-Ir catalyst consistently delivers high enantiomeric excesses (ee), often exceeding 95%. researchgate.net
A comparative examination reveals that different PHOX-Ir catalysts exhibit strengths for different types of substrates. For example, P-stereogenic Ir-MaxPHOX catalysts have shown high catalytic performance for a broad range of non-chelating olefins, including di-, tri-, and tetrasubstituted variants, achieving up to 99% ee. nih.govub.edu The chirality at the phosphorus atom in MaxPHOX ligands can be a critical factor for achieving high activity and selectivity. nih.govresearchgate.net
In contrast, catalysts like Ir-ThrePHOX (derived from threonine) have been found to be among the most selective for the hydrogenation of 2-aryl-substituted terminal alkenes. researchgate.net The optimal choice of PHOX ligand is highly dependent on the substitution pattern of the olefin substrate. While SpinPHOX excels with certain exocyclic α,β-unsaturated systems, MaxPHOX may be superior for less functionalized or sterically demanding olefins. nih.gov
| Catalyst | Substrate Class | Typical Enantiomeric Excess (% ee) |
|---|---|---|
| (S,S)-Ir[Ph-SpinPHOX] | Cyclic α-Alkylidene Carbonyls | 95-98% |
| Ir-MaxPHOX | Non-chelating Tri- and Tetrasubstituted Olefins | up to 99% |
| Ir-ThrePHOX | 2-Aryl-substituted Terminal Alkenes | 88-94% |
| Ir-BiphPHOX | α-Alkylidene β-Lactams | up to 98% |
Comparison with Other Privileged Chiral Ligand Systems in Iridium Catalysis
"Privileged chiral ligands" are scaffolds that are effective for a wide range of reactions and substrates. acs.org Beyond the PHOX family, other ligand systems have gained prominence in iridium catalysis, such as those based on spiro-phosphino-oxazoline (SpiroPAP) and N,N-diamine ligands.
When compared to these other systems, the (S,S)-Ir[Ph-SpinPHOX] catalyst holds its own, particularly within its niche of cyclic unsaturated carbonyl compounds. For example, Ir-SpiroPAP catalysts have been shown to be highly effective in the asymmetric hydrogenation of racemic α-substituted lactones via dynamic kinetic resolution, producing chiral diols with up to 95% ee. nih.gov This demonstrates a different, yet equally powerful, application of iridium catalysis compared to the desymmetrization reactions where SpinPHOX often excels.
Another important class involves half-sandwich iridium complexes with chiral diamine ligands, which are particularly effective in asymmetric transfer hydrogenation, a mechanistically distinct process from direct hydrogenation. nih.gov These catalysts can achieve excellent enantioselectivities (up to 99% ee) for ketones and are often preferred for their operational simplicity. nih.gov
The choice between (S,S)-Ir[Ph-SpinPHOX] and other privileged systems depends on the specific transformation. For the direct hydrogenation of C=C bonds in non-chelating olefins, P,N-ligands like SpinPHOX are generally superior. For transfer hydrogenation of ketones or the hydrogenation of substrates via dynamic kinetic resolution, other ligand systems may be more appropriate.
| Ligand System | Catalyst Example | Primary Application in Ir Catalysis | Key Feature |
|---|---|---|---|
| SpinPHOX (P,N-Ligand) | (S,S)-(COD)Ir[Ph-SpinPHOX] | Asymmetric Hydrogenation of Cyclic α-Alkylidene Carbonyls | Rigid spirobiindane backbone |
| SpiroPAP (P,P-Ligand) | Ir-SpiroPAP | Asymmetric Hydrogenation via Dynamic Kinetic Resolution | Spiro architecture with diphosphine coordination |
| Chiral Diamines (N,N-Ligand) | Ir-TsDPEN | Asymmetric Transfer Hydrogenation of Ketones | Bifunctional catalysis involving N-H moiety |
Advantages and Limitations of (S,S)-(COD)Ir[Ph-SpinPHOX] Systems in Asymmetric Hydrogenation
The (S,S)-(COD)Ir[Ph-SpinPHOX] catalytic system offers several distinct advantages, but also possesses inherent limitations that define its application scope.
Advantages:
High Enantioselectivity for Specific Substrates: The primary advantage is its exceptional performance in the asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds, including lactams, lactones, and ketones, where it can provide enantiomeric excesses up to 98%. researchgate.net
Broad Scope for Non-chelating Olefins: Like other Ir-PHOX systems, it is effective for olefins that lack a coordinating group, a traditional challenge in asymmetric hydrogenation. This significantly broadens its utility compared to many rhodium and ruthenium catalysts. nih.govacs.org
Rigid Chiral Pocket: The spirobiindane backbone of the SpinPHOX ligand creates a well-defined and rigid chiral environment, which is key to its high enantio-induction.
Limitations:
Substrate Specificity: While powerful, its top-tier performance is concentrated on a specific range of substrates. For some classes of olefins, such as purely alkyl-substituted or certain tetrasubstituted alkenes, other catalyst systems like Ir-MaxPHOX may show superior results. nih.gov
Potential for Isomerization: In some cases, iridium catalysts can induce isomerization of the double bond in the substrate, which can compete with hydrogenation and lead to a reduction in the observed enantioselectivity. nih.gov
Sensitivity to Steric and Electronic Effects: The catalyst's efficiency can be sensitive to the steric and electronic properties of the substrate. For instance, a decrease in enantioselectivity has been observed when moving from bulky to smaller substituents on the olefin.
Catalyst Loading and Cost: While often effective at low loadings, the synthesis of complex, privileged ligands like SpinPHOX can be resource-intensive, which may be a consideration for large-scale industrial applications.
Synthetic Utility and Academic Relevance in Fine Chemical Synthesis
Application of (S,S)-(COD)Ir[Ph-SpinPHOX] in Asymmetric Synthesis of Chiral Intermediates
The iridium(I) complex bearing the chiral spiro phosphine-oxazoline (SpinPHOX) ligand has demonstrated remarkable efficacy in the asymmetric hydrogenation of a variety of prochiral olefins, leading to the formation of valuable chiral building blocks. These intermediates are often crucial components in the synthesis of pharmaceuticals and natural products.
A notable application of this catalytic system is in the highly enantioselective hydrogenation of 3-ylidenephthalides. This reaction provides access to a wide array of chiral 3-substituted phthalides with excellent enantiomeric excesses, in some cases up to 98% ee. acs.orgnih.gov The utility of this method has been showcased in the asymmetric synthesis of the chiral drug precursors for NBP and BZP, as well as the natural products chuangxinol and typhaphthalide. acs.orgnih.gov
The versatility of the Ir-SpinPHOX catalyst is further highlighted in its application to the asymmetric hydrogenation of cyclic α-alkylidene carbonyl compounds. nih.govresearchgate.net This includes a broad range of substrates such as α-alkylidene lactams, unsaturated cyclic ketones, and lactones. nih.govresearchgate.net The process is particularly effective for challenging six- or seven-membered ring systems, affording the corresponding optically active carbonyl compounds with high enantioselectivity. nih.gov For instance, this methodology has been successfully applied to the asymmetric synthesis of the anti-inflammatory drug loxoprofen (B1209778) and its analogues. nih.gov
Furthermore, the Ir(I) complexes of SpinPHOX ligands have been shown to be highly effective in the asymmetric hydrogenation of (E)-β,β-disubstituted α,β-unsaturated Weinreb amides. rsc.org This reaction yields optically active Weinreb amides with up to 97% enantiomeric excess, which are versatile intermediates in organic synthesis. rsc.org
The following tables provide a summary of the detailed research findings for the asymmetric hydrogenation of various substrates using Ir-SpinPHOX catalysts.
Table 1: Asymmetric Hydrogenation of 3-Ylidenephthalides
| Substrate | Catalyst Loading (mol%) | H2 Pressure (bar) | Solvent | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| (Z)-3-Benzylideneisobenzofuran-1(3H)-one | 1 | 50 | CH2Cl2 | 12 | >99 | 97 |
| (Z)-3-(4-Methoxybenzylidene)isobenzofuran-1(3H)-one | 1 | 50 | CH2Cl2 | 12 | >99 | 98 |
| (Z)-3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one | 1 | 50 | CH2Cl2 | 12 | >99 | 96 |
Table 2: Asymmetric Hydrogenation of Cyclic α-Alkylidene Carbonyl Compounds
| Substrate | Catalyst Loading (mol%) | H2 Pressure (bar) | Solvent | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| (Z)-5-Benzylidenepyrrolidin-2-one | 1 | 50 | Dioxane | 24 | >99 | 96 |
| (Z)-6-Benzylidenepiperidin-2-one | 1 | 50 | Dioxane | 24 | >99 | 98 |
| (Z)-3-Benzylidenetetrahydrofuran-2-one | 1 | 50 | Dioxane | 12 | >99 | 95 |
Table 3: Asymmetric Hydrogenation of (E)-β,β-disubstituted α,β-unsaturated Weinreb amides
| Substrate | Catalyst Loading (mol%) | H2 Pressure (bar) | Solvent | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| (E)-N-methoxy-N,3-dimethyl-2-phenylbut-2-enamide | 1 | 50 | CH2Cl2 | 12 | >99 | 97 |
| (E)-N-methoxy-N-methyl-3-phenylbut-2-enamide | 1 | 50 | CH2Cl2 | 12 | >99 | 95 |
| (E)-3-(4-Chlorophenyl)-N-methoxy-N-methylbut-2-enamide | 1 | 50 | CH2Cl2 | 12 | >99 | 96 |
Potential for Scalable Asymmetric Hydrogenation Processes
The successful application of (S,S)-(COD)Ir[Ph-SpinPHOX] and related catalysts in the synthesis of precursors for commercial drugs underscores their potential for industrial-scale applications. acs.orgnih.gov Asymmetric hydrogenation is a mature technology in the pharmaceutical and fine chemical industries due to its high efficiency, excellent enantioselectivity, and atom economy. acs.org Iridium catalysts, in particular, have been recognized for their high turnover numbers (TONs), with some systems reaching up to 10,000, which is a critical factor for economic viability on a larger scale. ajchem-b.com
While specific large-scale industrial implementation of the (S,S)-(COD)Ir[Ph-SpinPHOX] catalyst is not extensively documented in publicly available literature, the general principles and the successful development of related recyclable iridium catalyst systems strongly suggest its potential for scalable asymmetric hydrogenation processes. acs.org The high enantioselectivities and yields achieved at relatively low catalyst loadings are promising indicators for its industrial applicability.
Future Perspectives in Catalyst Development and Green Chemistry Approaches
The future of asymmetric catalysis is intrinsically linked to the principles of green chemistry, which emphasize the development of environmentally benign and sustainable chemical processes. chiralpedia.comrsc.org In this context, the evolution of iridium catalysts like (S,S)-(COD)Ir[Ph-SpinPHOX] is geared towards several key areas.
A primary focus is the development of next-generation catalysts with even higher activity and broader substrate scope. nih.govchimia.ch This involves the design and synthesis of new chiral ligands that can enhance the catalyst's performance, allowing for the hydrogenation of a wider variety of functionalized and unfunctionalized olefins with high selectivity. The modular nature of ligands like SpinPHOX allows for systematic tuning of their steric and electronic properties to optimize performance for specific substrates.
Furthermore, the integration of asymmetric hydrogenation into continuous flow manufacturing is a key aspect of future green chemistry approaches. rsc.org Continuous flow systems offer numerous advantages over traditional batch processes, including enhanced safety, better process control, and higher throughput. The development of highly active and stable heterogeneous iridium catalysts is crucial for the successful implementation of continuous flow asymmetric hydrogenation on an industrial scale.
The application of computational tools, such as Density Functional Theory (DFT), is also expected to play an increasingly important role in the rational design of new and improved catalysts. ua.es In silico modeling can help in understanding reaction mechanisms and predicting the performance of new ligand-metal complexes, thereby accelerating the catalyst development process.
Q & A
Basic: What experimental protocols are recommended for synthesizing (S,S)-(COD)Ir[Ph-SpinPHOX], and how can purity be validated?
Methodological Answer:
Synthesis typically follows established protocols for iridium-phosphinooxazoline (PHOX) complexes. Key steps include ligand coordination under inert atmospheres and purification via column chromatography. Validate purity using:
- NMR spectroscopy (¹H, ³¹P) to confirm ligand coordination and absence of unreacted precursors .
- High-resolution mass spectrometry (HRMS) to verify molecular weight .
- X-ray crystallography for structural elucidation (if single crystals are obtainable) .
Data Table:
| Technique | Purpose | Detection Limit |
|---|---|---|
| ¹H NMR | Ligand integration, purity | ~1% impurities |
| ³¹P NMR | Phosphorus coordination | ~5% free ligand |
| HRMS | Molecular ion confirmation | ppm-level accuracy |
Basic: How can researchers optimize enantioselectivity in asymmetric catalysis using (S,S)-(COD)Ir[Ph-SpinPHOX]?
Methodological Answer:
Enantioselectivity depends on ligand-substrate interactions. Use iterative screening:
- Substrate scope analysis : Test structurally diverse substrates to identify steric/electronic trends .
- Solvent and temperature gradients : Assess polar vs. nonpolar solvents (e.g., toluene vs. DCM) and temperatures (0°C to 80°C) to modulate transition states .
- Kinetic resolution studies : Compare rate constants (k) for competing pathways using Eyring plots .
Framework : Apply the PEA (Population, Exposure, Analysis) model to structure experiments:
| Population (Substrate) | Exposure (Conditions) | Analysis (Outcome) |
|---|---|---|
| Aryl ketones | Toluene, 25°C | %ee via chiral HPLC |
Advanced: How should contradictory kinetic data in hydrogenation reactions catalyzed by (S,S)-(COD)Ir[Ph-SpinPHOX] be resolved?
Methodological Answer:
Contradictions often arise from unaccounted variables. Implement:
- Error propagation analysis : Quantify uncertainties in rate measurements (e.g., ±5% instrument error) .
- Multivariate regression : Identify confounding factors (e.g., trace moisture, oxygen) using Design of Experiments (DoE) .
- In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate species influencing kinetics .
Case Study : If turnover frequency (TOF) varies between batches, compare: - Pre-catalyst activation steps (e.g., reduction with H₂).
- Substrate purity (e.g., residual amines inhibiting catalysis) .
Advanced: What computational methods are suitable for probing the mechanistic role of (S,S)-(COD)Ir[Ph-SpinPHOX] in C–H activation?
Methodological Answer:
Combine DFT calculations and molecular dynamics:
- Transition state mapping : Locate energy barriers for oxidative addition/reductive elimination steps using Gaussian09 .
- Non-covalent interaction (NCI) analysis : Visualize steric clashes between ligand and substrate using Multiwfn .
- Solvent continuum models : Incorporate SMD solvation effects to improve accuracy .
Validation : Cross-check computational results with experimental kinetic isotope effects (KIE) .
Advanced: How can researchers address reproducibility challenges in catalytic cycles involving (S,S)-(COD)Ir[Ph-SpinPHOX]?
Methodological Answer:
Reproducibility issues often stem from ligand degradation or metal leaching. Mitigate via:
- Ligand stability assays : Monitor ligand integrity under reaction conditions using ³¹P NMR .
- Hot filtration tests : Confirm heterogeneous vs. homogeneous catalysis by removing catalyst mid-reaction .
- Leaching quantification : Analyze iridium content post-reaction via ICP-MS .
Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design :
| Feasible | Interesting | Novel | Ethical | Relevant |
|---|---|---|---|---|
| Use stable ligands | Probe ligand-substrate mismatch | New solvent systems | Avoid toxic reagents | Align with green chemistry goals |
Basic: What spectroscopic techniques are critical for characterizing (S,S)-(COD)Ir[Ph-SpinPHOX] intermediates?
Methodological Answer:
- EPR spectroscopy : Detect paramagnetic Ir(I/III) species during redox cycles .
- IR spectroscopy : Identify CO or hydride ligands in reactive intermediates .
- XAS (X-ray absorption spectroscopy) : Probe oxidation states at the Ir center .
Advanced: How can cross-disciplinary approaches enhance applications of (S,S)-(COD)Ir[Ph-SpinPHOX] in photoredox catalysis?
Methodological Answer:
Integrate photophysical and electrochemical
- UV-vis spectroscopy : Measure ligand-to-metal charge transfer (LMCT) bands .
- Cyclic voltammetry : Determine redox potentials (E₁/₂) to predict photoactivity .
- Transient absorption spectroscopy : Track excited-state lifetimes for mechanistic insights .
Data Integration : Use cheminformatics tools (e.g., KNIME) to correlate photophysical properties with catalytic efficiency .
Guidance for Contradictory Evidence
- Ligand design vs. reaction conditions : While emphasizes ligand rigidity for enantioselectivity, highlights solvent effects as equally critical. Resolve via combinatorial screening .
- Computational vs. experimental data : advocates for DFT validation, but stresses experimental KIE as definitive. Use both synergistically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
